![molecular formula C25H24ClN3O B2628667 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide CAS No. 478077-13-3](/img/structure/B2628667.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide” is a complex organic compound. It contains a benzyl group, two pyrrole rings, and an amide group .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was filtered, washed thoroughly with cold water, dried and recrystallized from ethanol (yield 80 %) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH 2), 1,655 (amide C=O) cm −1 . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance, solubility, melting point, and spectral data. For instance, the melting point is 170–172 °C .科学的研究の応用
Hydrogen Bonding and Metal Chelation Properties
The compound features a 1,2,3-triazole framework, which serves as an interesting N-heterocyclic structure. It can act both as a hydrogen bond donor and a metal chelator . Theoretical studies have confirmed C–H hydrogen bonding within the 1,2,3-triazole ring, aligning with experimental observations. This property makes it a versatile scaffold for various applications.
Catalysis: Pd-Click-Modified Magnetic Nanocatalyst
The triazole moiety in this compound plays a dual role as a strong linker and an excellent ligand. Researchers have successfully prepared a magnetic nanocatalyst called Pd@click-Fe3O4/chitosan. This nanostructure immobilizes palladium species and acts as an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as a convenient, inexpensive, and environmentally friendly CO source. It selectively converts aryl halides to aromatic aldehydes under mild conditions and low Pd loading. Additionally, the catalyst performs well in Suzuki cross-coupling reactions of aryl halides with phenylboronic acids .
Medicinal Chemistry and Agrochemicals
Substituted triazine compounds, including those with a triazole framework, have gained attention in medicinal chemistry and agrochemical research. These compounds exhibit diverse bioactivities, such as adenosine A antagonism, anticonvulsant properties, antimicrobial effects, and potential as anticancer agents, bactericides, herbicides, and insecticides .
Imidazole Synthesis
The compound’s structural features may contribute to imidazole synthesis. For instance, N-heterocyclic carbenes (NHCs) have been used as ligands and organocatalysts. Recent research describes a NHC-catalyzed protocol for synthesizing 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines, utilizing an oxidant (tert-butylhydroperoxide) to convert an in situ formed enamine to an α-aminoaldehyde .
Rapid Synthesis of Regioselective N1-Substituted 3-Amino-1,2,4-triazoles
The compound’s triazole moiety may facilitate the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles, leading to diverse products with structural diversity .
Antimicrotubule Agents
A specific derivative, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) arylamide, has been explored as a scaffold for antimicrotubule agents. Researchers evaluated its antiproliferative activity against select cancer cell lines .
将来の方向性
特性
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O/c1-18-19(2)29(17-20-10-4-3-5-11-20)25(28-14-8-9-15-28)22(18)16-27-24(30)21-12-6-7-13-23(21)26/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNSXPYQRLEKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=CC=CC=C2Cl)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)

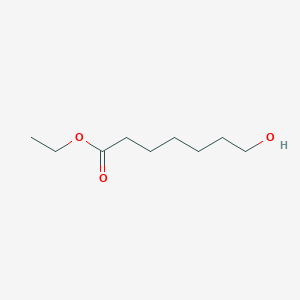
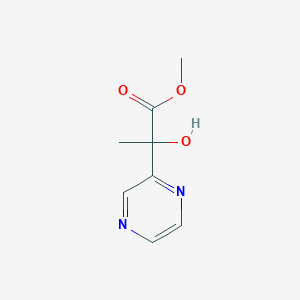


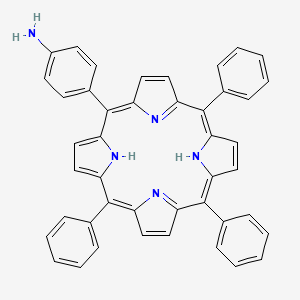
![7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628593.png)
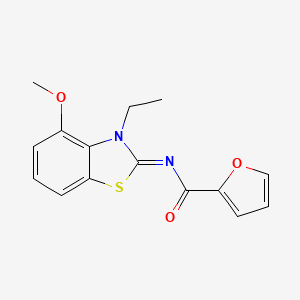
![N-(2,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2628598.png)
![2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2628599.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide](/img/structure/B2628600.png)
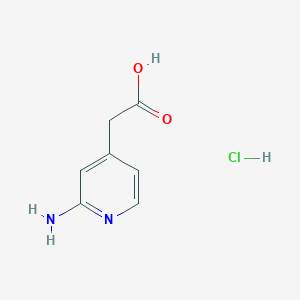
![3-[7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)